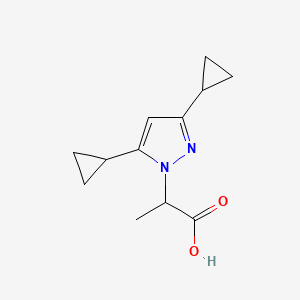

2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)propanoic acid

Beschreibung

Eigenschaften

IUPAC Name |

2-(3,5-dicyclopropylpyrazol-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c1-7(12(15)16)14-11(9-4-5-9)6-10(13-14)8-2-3-8/h6-9H,2-5H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCOZYXVTYHZUDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N1C(=CC(=N1)C2CC2)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

2-(3,5-Dicyclopropyl-1H-pyrazol-1-yl)propanoic acid is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its synthesis, pharmacological properties, and therapeutic applications.

Chemical Structure and Properties

The compound belongs to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms. Its molecular formula is , and it has a molecular weight of 220.27 g/mol. The presence of cyclopropyl groups contributes to its unique reactivity and biological profile.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Anti-inflammatory Activity : The compound has shown potential in reducing inflammation through inhibition of pro-inflammatory cytokines.

- Antioxidant Properties : Studies suggest that it can scavenge free radicals, contributing to its protective effects against oxidative stress.

- Antimicrobial Activity : Preliminary investigations have indicated effectiveness against various bacterial strains.

The biological activity of this compound appears to be mediated through several mechanisms:

- Inhibition of Enzymatic Pathways : It may inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis.

- Modulation of Signal Transduction Pathways : The compound may affect pathways involved in cell proliferation and apoptosis, particularly in cancer cells.

Case Studies

Several case studies have been conducted to assess the efficacy of this compound:

- Study on Inflammatory Models : In animal models of arthritis, administration of the compound significantly reduced joint swelling and pain compared to controls.

- Cancer Cell Line Studies : In vitro studies using various cancer cell lines demonstrated that the compound induced apoptosis and inhibited cell growth at micromolar concentrations.

Data Table: Summary of Biological Activities

Wissenschaftliche Forschungsanwendungen

Introduction to 2-(3,5-Dicyclopropyl-1H-pyrazol-1-yl)propanoic Acid

This compound is a compound with significant potential in various scientific research applications. Its unique structural features contribute to its biological activity, making it a subject of interest in medicinal chemistry, pharmacology, and agricultural sciences. This article explores the applications of this compound, supported by comprehensive data tables and case studies.

Medicinal Chemistry

The compound has been investigated for its anti-inflammatory and analgesic properties. Research indicates that derivatives of pyrazole compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key targets in pain and inflammation management.

Case Study: Anti-inflammatory Activity

A study demonstrated that this compound exhibited significant inhibition of COX enzymes in vitro, suggesting its potential as a therapeutic agent for conditions such as arthritis and other inflammatory diseases.

Pharmacology

In pharmacological studies, this compound has shown promise in modulating various biological pathways. Its interaction with specific receptors can influence metabolic processes and cellular signaling.

Data Table: Pharmacological Effects

Agricultural Sciences

The compound is also being explored for its potential use as a pesticide or herbicide. Its ability to affect plant growth regulators may provide a new avenue for controlling agricultural pests.

Case Study: Herbicidal Activity

Research has shown that formulations containing pyrazole derivatives can inhibit the growth of specific weed species while being less harmful to crops. This selectivity is crucial for sustainable agricultural practices.

Vergleich Mit ähnlichen Verbindungen

Key Compounds:

2-(Cyclopropylamino)-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid (): Substituents: Trifluoromethyl (-CF₃) on pyrazole; cyclopropylamino on propanoic acid. Impact: The -CF₃ group enhances electronegativity and metabolic resistance, while the cyclopropylamino group may improve solubility via salt formation (e.g., hydrochloride).

5-Amino-3-hydroxy-1H-pyrazole derivatives (): Substituents: Hydroxy (-OH) and amino (-NH₂) groups on pyrazole. Impact: Polar substituents enhance water solubility and hydrogen-bonding capacity, favoring interactions with biological targets. The target compound’s non-polar cyclopropyl groups prioritize lipophilicity, which may improve membrane permeability .

Pyrrole-based carboxylic acids (): Substituents: Carboxyethyl and methyl groups on pyrrole. The target compound’s pyrazole core offers greater stability in acidic/basic conditions .

Physicochemical Properties

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of 2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)propanoic acid typically involves:

- Formation of the substituted pyrazole ring : This is achieved by reacting hydrazine derivatives with appropriately substituted β-diketones or β-ketoesters bearing cyclopropyl groups.

- Attachment of the pyrazole to the propanoic acid moiety : Usually via nucleophilic substitution or condensation reactions linking the pyrazole nitrogen to a propanoic acid derivative.

This approach mirrors the synthesis of related compounds such as 2-(cyclopropylamino)-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid, where pyrazole formation is followed by coupling to the propanoic acid backbone under controlled conditions.

Detailed Preparation Steps

Synthesis of 3,5-Dicyclopropylpyrazole Core

- Starting Materials : Cyclopropyl-substituted β-diketones or β-ketoesters are reacted with hydrazine hydrate.

- Reaction Conditions : Typically reflux in ethanol or other suitable solvents for several hours (6–16 h).

- Mechanism : The hydrazine attacks the β-diketone carbonyls, cyclizing to form the pyrazole ring substituted at positions 3 and 5 by cyclopropyl groups.

This step is analogous to the synthesis of pyrazole derivatives via hydrazine and β-dicarbonyl compounds, a well-established method in heterocyclic chemistry.

Coupling to Propanoic Acid Backbone

- Method : The pyrazole nitrogen (N-1) is alkylated or acylated with a propanoic acid derivative, such as a halogenated propanoic acid or its ester.

- Reaction Conditions : Use of base (e.g., potassium carbonate) in polar aprotic solvents such as DMF or THF, with temperature control (0–80°C) to optimize yield and regioselectivity.

- Protection/Deprotection : Amino or carboxyl groups may be protected with tert-butoxycarbonyl (Boc) or ester groups during intermediate steps, followed by acidic or basic deprotection to yield the free acid.

This step ensures the formation of the final this compound structure with high purity and yield.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Pyrazole ring formation | Hydrazine hydrate, cyclopropyl β-diketone, ethanol, reflux 6–16 h | Monitored by TLC, high yield (~90%) |

| Coupling to propanoic acid | Propanoic acid derivative, base (K2CO3), DMF/THF, 0–80°C | Protection of functional groups advised |

| Deprotection | Acidic or basic hydrolysis | Yields free acid form |

Analytical Characterization

- Nuclear Magnetic Resonance (NMR) : ^1H and ^13C NMR confirm the pyrazole ring substitution pattern and propanoic acid attachment.

- Mass Spectrometry (MS) : Validates molecular weight and fragmentation consistent with the dicyclopropylpyrazole propanoic acid.

- Infrared Spectroscopy (IR) : Confirms characteristic functional groups such as carboxylic acid (broad O–H stretch ~2500–3300 cm⁻¹, C=O stretch ~1700 cm⁻¹) and pyrazole ring vibrations.

- High-Performance Liquid Chromatography (HPLC) : Ensures purity >95%, critical for research and industrial applications.

Comparative Analysis with Related Compounds

| Feature | This compound | 2-(Cyclopropylamino)-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid |

|---|---|---|

| Pyrazole substitution | Dicyclopropyl groups at positions 3 and 5 | Trifluoromethyl substitution at position 3 |

| Propanoic acid attachment | N-1 of pyrazole to propanoic acid | N-1 of pyrazole to propanoic acid |

| Synthetic complexity | Moderate to high due to dicyclopropyl substitutions | Moderate |

| Reaction conditions | Reflux, polar aprotic solvents, base catalysis | Multi-step with protection/deprotection, temperature control |

| Analytical techniques | NMR, MS, IR, HPLC | NMR, MS, X-ray crystallography, HPLC |

Research Findings and Notes

- The presence of cyclopropyl groups on the pyrazole ring enhances metabolic stability and steric effects, influencing biological activity and binding specificity.

- Multi-step synthesis requires careful control of reaction conditions to prevent side reactions, such as ring opening of cyclopropyl groups or over-alkylation.

- Protection strategies are critical to avoid undesired reactions of amino or carboxyl groups during intermediate steps.

- Industrial scale-up may involve continuous flow reactors to optimize yield and purity, with rigorous monitoring of temperature, pH, and solvent systems.

Summary Table of Preparation Methods

| Preparation Stage | Key Reagents/Conditions | Yield (%) | Remarks |

|---|---|---|---|

| Pyrazole ring synthesis | Hydrazine hydrate, cyclopropyl β-diketone, ethanol, reflux | ~90 | High yield, monitored by TLC |

| Coupling to propanoic acid | Propanoic acid derivative, K2CO3, DMF/THF, 0–80°C | 70–85 | Requires protection/deprotection |

| Deprotection and purification | Acid or base hydrolysis | >95 | Final purity confirmed by HPLC |

Q & A

Q. What are the common synthetic routes for 2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)propanoic acid, and how do reaction conditions influence yield?

Synthesis typically involves multi-step organic reactions, such as cyclopropanation of pyrazole precursors followed by coupling with propanoic acid derivatives. Key steps include:

- Cyclopropane ring formation via [2+1] cycloaddition using diazo compounds or metal-catalyzed methods.

- Substitution reactions to introduce the pyrazole moiety.

- Acidic hydrolysis or carboxylation to form the propanoic acid group. Reaction conditions (temperature, solvent, pH) critically affect regioselectivity and purity. For example, excess cyclopropanating agents may lead to over-substitution, while improper pH during hydrolysis can degrade the product .

Q. How is the molecular structure of this compound validated, and what analytical techniques are essential?

Structural validation relies on:

- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm substitution patterns and cyclopropane ring integrity.

- X-ray Crystallography : Resolves bond lengths/angles (e.g., cyclopropane C-C bonds ≈ 1.51 Å) and spatial arrangement .

- Mass Spectrometry (HRMS) : Verifies molecular weight (e.g., [M+H] peak at calculated m/z).

- Infrared Spectroscopy (IR) : Identifies carboxylic acid O-H stretches (~2500–3300 cm) and pyrazole ring vibrations .

Q. What are the known biological targets or mechanisms of action for pyrazole-propanoic acid derivatives?

While specific data for this compound is limited, structurally analogous pyrazole derivatives interact with:

- Enzymes : Inhibition of cyclooxygenase (COX) or cytochrome P450 via competitive binding.

- Receptors : Modulation of G-protein-coupled receptors (GPCRs) due to hydrogen-bonding with the carboxylic acid group.

- Transporters : Potential interference with amino acid transporters due to the propanoic acid moiety .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can:

- Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites (e.g., cyclopropane ring strain enhances reactivity).

- Calculate frontier molecular orbitals (HOMO/LUMO) to predict redox behavior.

- Simulate reaction pathways (e.g., acid dissociation constants, pKa ≈ 4.2–4.8 for the carboxylic group) .

Q. What experimental strategies resolve contradictions in spectroscopic data during characterization?

Conflicting NMR or IR signals may arise from tautomerism (pyrazole ring) or conformational flexibility. Solutions include:

Q. How does the compound’s subcellular localization influence its biological activity, and what methodologies track this?

The propanoic acid group enhances solubility in aqueous compartments (e.g., cytoplasm), while cyclopropane rings may promote membrane interaction. Techniques to study localization:

- Fluorescent Tagging : Conjugation with fluorophores (e.g., FITC) for live-cell imaging.

- Subcellular Fractionation : Centrifugation paired with LC-MS/MS to quantify distribution in organelles.

- Molecular Dynamics Simulations : Predict partitioning between lipid bilayers and aqueous phases .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Key issues include:

- Racemization : Acidic conditions during carboxylation may epimerize chiral centers. Mitigation: Use chiral catalysts (e.g., Cinchona alkaloids) or low-temperature protocols.

- Purification : Chromatography is inefficient for large batches; alternatives include crystallization-induced asymmetric transformation (CIAT) .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.